1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)-
CAS No.: 112633-58-6
Cat. No.: VC14606529
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112633-58-6 |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | (1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanol |
| Standard InChI | InChI=1S/C14H13N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-10,18H,11H2 |
| Standard InChI Key | JQYNINUMSIOMCX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)CO)N3C=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)- is C₁₄H₁₃N₃O, with a molecular weight of 239.27 g/mol. Its IUPAC name, (1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanol, reflects the integration of three distinct structural motifs:
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A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms),
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A phenyl group attached to the pyrazole’s N1 position,
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A pyrrole ring (a five-membered aromatic ring with one nitrogen atom) substituted at the pyrazole’s C5 position,
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A hydroxymethyl (-CH₂OH) group at the pyrazole’s C4 position.
This confluence of aromatic and polar functional groups confers unique electronic and steric properties, making the compound a candidate for selective interactions with biological targets or materials surfaces.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 112633-58-6 |
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.27 g/mol |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)CO)N3C=CC=C3 |
| InChI Key | JQYNINUMSIOMCX-UHFFFAOYSA-N |
| Solubility (Predicted) | Moderate in polar solvents |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 1H-Pyrazole-4-methanol derivatives typically involves multi-step condensation and cross-coupling reactions. A general approach includes:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic or basic conditions.
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Phenyl and Pyrrole Substitution: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl groups at specific positions.
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Hydroxymethyl Functionalization: Reduction of ester or carbonyl precursors using agents like lithium aluminium hydride (LiAlH₄) .
For example, the reduction of methyl 1H-pyrazole-4-carboxylate with LiAlH₄ in tetrahydrofuran (THF) yields pyrazole-methanol derivatives with yields exceeding 75% . While this method is validated for simpler analogs, adapting it to the target compound would require optimizing steric and electronic effects imposed by the phenyl and pyrrole substituents.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the pyrazole’s C5 position (pyrrole) rather than C3 or C4.
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Stability of Hydroxymethyl Group: Potential oxidation or dehydration during purification.
| Compound Class | Target Pathway | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1-Phenylpyrazoles | COX-2 Inhibition | 0.05–1.2 | |
| Pyrrole-Pyrazole Hybrids | Bacterial DNA Gyrase | 2.5–10.0 | |
| Pyrazole-Methanols | Tubulin Polymerization | 3.8–15.0 |
Applications in Materials Science
The planar aromatic system and polar hydroxymethyl group make this compound suitable for:
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Coordination Chemistry: Acting as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic or sensing applications.
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Polymer Functionalization: Incorporating into conjugated polymers for organic electronics.
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Surface Modification: Enhancing adhesion or wettability in nanocomposite materials.
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Structure-Activity Relationships (SAR): Systematically modify substituents to optimize potency and selectivity.
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Materials Characterization: Explore luminescent or conductive properties in thin-film applications.
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